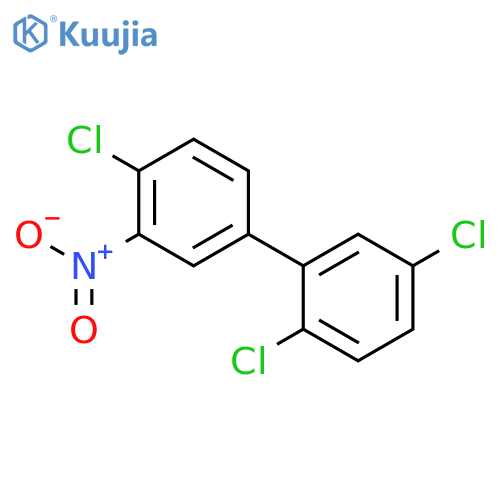Cas no 89160-25-8 (1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro-)

89160-25-8 structure
商品名:1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro-
1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro- 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro-
- 1-chloro-4-(2,5-dichlorophenyl)-2-nitrobenzene
- DTXSID00752118
- 2,4',5-Trichloro-3'-nitro-1,1'-biphenyl
- 89160-25-8
-
- インチ: InChI=1S/C12H6Cl3NO2/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(5-7)16(17)18/h1-6H
- InChIKey: WEJGMVAYXXQXRZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 300.946412g/mol
- どういたいしつりょう: 300.946412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011007535-500mg |
4'-Chloro-2,5-dichloro-3'-nitro-biphenyl |
89160-25-8 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A011007535-250mg |
4'-Chloro-2,5-dichloro-3'-nitro-biphenyl |
89160-25-8 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A011007535-1g |
4'-Chloro-2,5-dichloro-3'-nitro-biphenyl |
89160-25-8 | 97% | 1g |
$1564.50 | 2023-08-31 |
1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro- 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
89160-25-8 (1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro-) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
